(T-4)-Carbonyltris(triphenylphosphine)iridium
Description
Properties
Molecular Formula |
C55H48IrOP3+3 |
|---|---|
Molecular Weight |
1010.1 g/mol |
IUPAC Name |
carbon monoxide;iridium;triphenylphosphanium |
InChI |
InChI=1S/3C18H15P.CO.Ir/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;;/p+3 |
InChI Key |
OWVGPTPQWABNND-UHFFFAOYSA-Q |
Canonical SMILES |
[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Stoichiometry
A suspension of IrClH$$2$$(CO)(PPh$$3$$)$$2$$ (3 g), PPh$$3$$ (3 g), and ethanolic potassium hydroxide (4 mL, 0.91 M) in ethanol (30 mL) is refluxed under nitrogen for 2 hours. The base facilitates HCl elimination, yielding hydridocarbonyltris(triphenylphosphine)iridium(I) (IrH(CO)(PPh$$3$$)$$3$$) as a major product (≥50% yield). The reaction’s stoichiometry is confirmed via deuterium-labeling experiments, which exclude solvent-derived hydride abstraction pathways:
$$
\text{IrClH}2\text{(CO)(PPh}3\text{)}2 + \text{PPh}3 + \text{KOH} \rightarrow \text{IrH(CO)(PPh}3\text{)}3 + \text{KCl} + \text{H}_2\text{O}
$$
Isolation and Characterization
Post-reaction, the yellow precipitate is filtered, washed with ethanol, and triturated with benzene to remove unreacted PPh$$_3$$. Infrared (IR) spectroscopy confirms the product via carbonyl stretching frequencies:
- 2070 cm$$^{-1}$$ (Ir–H stretching)
- 1925 cm$$^{-1}$$ (CO stretching)
Proton nuclear magnetic resonance ($$^1$$H NMR) reveals a 1:3:3:1 quartet ($$J_{\text{P–H}} = 24 \, \text{Hz}$$) characteristic of the hydride ligand trans to CO.
Direct Synthesis from Iridium Trichloride Hydrate
An alternative route starts with iridium trichloride trihydrate (IrCl$$3$$·3H$$2$$O), circumventing the need for pre-formed dihydride intermediates.
Stepwise Ligand Addition
IrCl$$3$$·3H$$2$$O is reduced in ethanol with excess PPh$$_3$$ under CO atmosphere. The sequence involves:
- Reduction : Ethanol acts as a reducing agent, converting Ir$$^{3+}$$ to Ir$$^+$$.
- Ligand Coordination : CO and PPh$$_3$$ ligands coordinate sequentially to form the tris-phosphine complex.
- Base-Mediated Dehydrochlorination : Addition of KOH eliminates HCl, stabilizing the hydride ligand.
This method achieves >95% purity but requires stringent control of CO partial pressure to prevent over-carbonylation.
Comparative Analysis of Methodologies
The direct synthesis offers higher yields but necessitates excess PPh$$_3$$ and prolonged reaction times. Conversely, dehydrochlorination is faster but limited by precursor availability.
Mechanistic Insights
Base Role in Hydride Formation
KOH deprotonates ethanol, generating ethoxide ions that abstract HCl from IrClH$$2$$(CO)(PPh$$3$$)$$2$$. This step induces reductive elimination of H$$2$$, leaving a vacant site for PPh$$3$$ coordination:
$$
\text{IrClH}2\text{(CO)(PPh}3\text{)}2 + \text{OH}^- \rightarrow \text{IrH(CO)(PPh}3\text{)}2 + \text{Cl}^- + \text{H}2\text{O} + \text{H}2
$$
Subsequent PPh$$_3$$ addition completes the tris-phosphine structure.
CO Ligand Stability
The CO ligand remains intact due to its strong π-accepting ability, which stabilizes the low oxidation state of iridium (I). Competitive ligand displacement by PPh$$_3$$ is mitigated by maintaining a CO-saturated atmosphere.
Scalability and Industrial Considerations
Patented one-pot syntheses emphasize volumetric yield optimization (>20 g/L) by minimizing solvent use and employing continuous CO sparging. For instance, rhodium analogs achieve 99% yield with chloride content <500 ppm, a benchmark applicable to iridium with process refinement. Challenges include:
Chemical Reactions Analysis
Types of Reactions: Carbonylhydridotris(triphenylphosphine)iridium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve phosphines, carbon monoxide, or other donor ligands under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while substitution reactions can produce various iridium-phosphine or iridium-carbonyl complexes .
Scientific Research Applications
Catalytic Applications
1.1 Hydrogenation Reactions
(T-4)-Carbonyltris(triphenylphosphine)iridium serves as an effective catalyst for hydrogenation processes. It facilitates the selective hydrogenation of alkenes and alkynes, enabling the conversion of unsaturated hydrocarbons into saturated compounds. The complex's ability to stabilize reactive intermediates is crucial for achieving high selectivity in these reactions .
1.2 Carbonylation Reactions
The compound is also utilized in carbonylation reactions, where it acts as a catalyst for the addition of carbon monoxide to organic substrates. This application is particularly valuable in the synthesis of aldehydes and carboxylic acids from alkenes, enhancing the efficiency of organic transformations .
1.3 Silylation and Functionalization
(T-4)-Carbonyltris(triphenylphosphine)iridium has been reported to catalyze the silylation of ortho-functionalized aryl halides using hydrosilanes. This reaction is important for introducing silicon-containing groups into organic molecules, which can modify their physical and chemical properties for various applications .
Biological Applications
2.1 Anticancer Activity
Recent studies have indicated that iridium complexes, including (T-4)-Carbonyltris(triphenylphosphine)iridium, exhibit promising anticancer properties. Research has shown that these complexes can inhibit cell proliferation in various cancer cell lines, suggesting their potential as therapeutic agents . The mechanisms underlying this activity are under investigation, with molecular docking studies providing insights into their interactions with biological targets .
2.2 Photodynamic Therapy
The compound's ability to absorb light and generate reactive oxygen species positions it as a candidate for photodynamic therapy (PDT). In PDT, light-activated compounds induce cytotoxic effects in targeted cells, making (T-4)-Carbonyltris(triphenylphosphine)iridium a potential agent for cancer treatment through localized activation .
Mechanistic Insights
Understanding the mechanisms by which (T-4)-Carbonyltris(triphenylphosphine)iridium operates is crucial for optimizing its applications. The complex can undergo oxidative addition and ligand substitution reactions, which are fundamental processes in its catalytic activity. Studies have demonstrated that the iridium center can stabilize various oxidation states, allowing it to participate effectively in redox reactions .
Case Studies
4.1 Selective Hydrogenation of Myrcene
In a notable case study, (T-4)-Carbonyltris(triphenylphosphine)iridium was employed to selectively hydrogenate myrcene to produce limonene derivatives. The reaction was conducted under mild conditions and demonstrated high selectivity towards the desired product, showcasing the complex's utility in flavor and fragrance synthesis .
4.2 Synthesis of Aldenamines
Another significant application involved using this iridium complex to synthesize aldenamines from carboxamides through silane-reduction/dehydration processes. This method provided an efficient pathway for generating valuable intermediates in pharmaceutical chemistry .
Mechanism of Action
The mechanism by which carbonylhydridotris(triphenylphosphine)iridium(I) exerts its effects involves coordination chemistry principles. The iridium center can undergo various coordination and redox reactions, allowing it to act as a catalyst or reactant in different chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Table 1: Structural Parameters of Triphenylphosphine-Based Metal Carbonyl Complexes
Key Observations :
- The Ir–P bond lengths in (T-4)-Carbonyltris(triphenylphosphine)iridium (2.326–2.332 Å ) are slightly longer than those in Rh(I) and Ru(II) analogs, reflecting differences in metal radii and electronic effects .
- The CO ligand bond lengths vary with metal oxidation state: Ir(I) (1.83 Å) < Rh(I) (1.85 Å) < Ru(II) (1.89 Å), consistent with increased back-donation in lower oxidation states .
Reactivity and Catalytic Performance
Table 2: Reactivity in Oxidative Addition Reactions
Key Observations :
- Iridium complexes exhibit slower oxidative addition compared to Rh(I) analogs due to stronger Ir–P bonds and greater steric bulk .
- Rhodium derivatives, such as carbonyltris(triphenylphosphine)rhodium(I) hydride, outperform iridium in asymmetric hydrogenation due to higher ligand lability and tunable stereochemistry .
Biological Activity
(T-4)-Carbonyltris(triphenylphosphine)iridium is an iridium complex that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
(T-4)-Carbonyltris(triphenylphosphine)iridium features a central iridium atom coordinated with three triphenylphosphine ligands and a carbonyl group. The general formula can be represented as . This structure is essential for its reactivity and interaction with biological targets.
The biological activity of iridium complexes, including (T-4)-Carbonyltris(triphenylphosphine)iridium, is primarily attributed to two mechanisms:
- DNA Interaction : Studies have shown that these complexes can bind to DNA, leading to the formation of covalent bonds. This interaction is often accompanied by the generation of reactive oxygen species (ROS), which can induce oxidative stress in cancer cells, promoting cell death .
- Cytotoxicity : The cytotoxic effects are evaluated using various cancer cell lines. For instance, the compound has been tested against colorectal adenoma (LoVo), myelomonocytic leukaemia (MV-4-11), and breast adenocarcinoma (MCF-7) cell lines. The selectivity towards cancer cells over normal cells is a critical factor in its potential therapeutic application .
Cytotoxicity Studies
The following table summarizes the cytotoxic effects of (T-4)-Carbonyltris(triphenylphosphine)iridium against different cancer cell lines:
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| LoVo | 27.34 | Moderate cytotoxicity observed |
| MV-4-11 | 35.8 | Selective towards cancer cells; minimal effect on normal cells |
| MCF-7 | Varies | Further studies needed to establish IC50 values |
Case Studies
Several studies have reported on the biological activity of iridium complexes similar to (T-4)-Carbonyltris(triphenylphosphine)iridium:
- Study on Iridium Complexes : A study demonstrated that iridium complexes exhibit significant cytotoxicity against various cancer cell lines while showing low toxicity towards normal fibroblasts. This selectivity suggests a potential for use as anticancer agents .
- Mechanistic Insights : Research indicated that the binding mode of these complexes with DNA is non-classical, which may contribute to their unique biological activities. The formation of ROS was also highlighted as a key factor in inducing apoptosis in cancer cells .
- Comparative Analysis : In comparison with other metal complexes such as ruthenium and platinum, iridium complexes have shown promising results in terms of solubility and biological activity, making them suitable candidates for further development in anticancer therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
